molecular formula C9H9N3O7 B100771 3,5-Dinitrotyrosine CAS No. 18386-16-8

3,5-Dinitrotyrosine

Cat. No. B100771
CAS RN: 18386-16-8
M. Wt: 271.18 g/mol
InChI Key: SAZOSDSFLRXREA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3,5-dinitrotyrosine has been reported in several studies. For instance, 3,5-Dinitro-1,4-dihydropyridines (DNDHPs) are synthesized through the self-condensation of β-formyl-β-nitroenamines, which do not require special reagents or conditions . Additionally, the synthesis of 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and its methyl derivatives has been achieved, providing valuable NMR data for these compounds .

Molecular Structure Analysis

The molecular structure of DNTY and its derivatives has been extensively studied using various spectroscopic and computational methods. NMR data, supported by density functional theory (DFT) calculations, have provided detailed insights into the molecular geometry and intramolecular interactions, such as hydrogen bonding and resonance effects . The structure of 2-methoxy-3,5-dinitropyridine has also been determined, revealing non-planarity and specific substituent effects on the pyridine ring .

Chemical Reactions Analysis

The reactivity of DNTY has been explored through its coordination with different metals, leading to the formation of novel compounds with interesting optical properties. The first metal coordination compounds of DNTY with Nd3+, Mn2+, and Pb2+ have been synthesized, displaying unique structural features and enhanced second harmonic generation (SHG) efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of DNTY and its derivatives are influenced by their molecular structure and the presence of functional groups. The crystal structures of various DNTY compounds have been determined, revealing the importance of hydrogen bonding and other weak interactions in determining their properties . The vibrational studies and DFT calculations on azo-bridged derivatives of DNTY have provided further understanding of the conformation and dynamics of these compounds .

Scientific Research Applications

Enzymatic Activity in Liver

A study by Hechtman, Schimmel, and Soffer (1971) found that a soluble enzyme in rabbit liver catalyzes the transamination of 3,5-dinitrotyrosine. This enzyme also works with thyroid hormones such as triiodothyronine and thyroxine, indicating a potential role in thyroid hormone metabolism (Hechtman, Schimmel, & Soffer, 1971).

Nonlinear Optical Properties

Ye et al. (2005) synthesized metal coordination compounds with 3,5-dinitrotyrosine, discovering their significant second harmonic generation (SHG) activities. This indicates potential applications in nonlinear optics and materials science (Ye et al., 2005).

Impact on Thyroid Secretion

Greer and Grimm (1968) observed that dinitrotyrosine stimulates the secretion of iodotyrosines from the rat thyroid gland, implying a role in thyroid function and potentially in endocrine research (Greer & Grimm, 1968).

Peroxynitrite-Mediated Nitration

Yi et al. (1997) studied the peroxynitrite-mediated nitration of peptides and found that 3,5-dinitrotyrosine forms as a product, revealing insights into biochemical reactions involving oxidative and nitrosative stress (Yi et al., 1997).

Hydrogen Bond Studies

Majerz and Gutmann (2011) explored the strong OHN intermolecular hydrogen bond in a complex involving 3,5-dinitrotyrosine, contributing to our understanding of hydrogen bonding mechanisms (Majerz & Gutmann, 2011).

Amination Processes

Woźniak, Bańskira, and Szpakiewicz (1993) described the amination of 3,5-dinitropyridines, highlighting the chemical properties and potential applications of 3,5-dinitrotyrosine derivatives in organic chemistry (Woźniak, Bańskira, & Szpakiewicz, 1993).

Biochemical Tyrosine Phosphorylation

Martin et al. (1990) investigated the chemical influences on the specificity of tyrosine phosphorylation, using 3,5-dinitrotyrosine as a reference. This research is relevant to understanding biochemical signaling pathways (Martin et al., 1990).

Glycoside Hydrolase Enzyme Kinetics

McKee (2017) used 3,5-dinitrosalicylic acid, a related compound, for quantifying reducing sugars, thereby aiding in the study of enzyme kinetics in glycoside hydrolases (McKee, 2017).

Safety And Hazards

The hazardous decomposition products of 3,5-Dinitrotyrosine include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) . Hazardous polymerization does not occur .

properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOSDSFLRXREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrotyrosine

CAS RN

18386-16-8, 17360-11-1
Record name 3,5-Dinitrotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18386-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitrotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018386168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80662
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80662
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
TB Johnson, EF Kohmann - Journal of the American Chemical …, 1915 - ACS Publications
In his paper entitled “Über das Tyrosin,” Stádeler2 states that if special precautions are not taken in the preparation of mono-nitrotyrosine3 from tyrosine, and the proper proportions of …
Number of citations: 5 pubs.acs.org
Q Ye, YH Li, Q Wu, YM Song, JX Wang… - … A European Journal, 2005 - Wiley Online Library
The reactions of 3,5‐dinitrotyrosine (H 2 DNTY) with Nd(NO 3 ) 3 ⋅6 H 2 O, Mn(ClO 4 ) 2 ⋅6 H 2 O, and Pb(OAc) 2 afforded three homochiral compounds: discrete [Nd(Hdnty) 2 (NO 3 )(…
P Hechtman, SD Schimmel, RL Soffer - Biochemical and Biophysical …, 1971 - Elsevier
A soluble enzyme which catalyzes the transamination of 3,5-dinitrotyrosine has been purified 300-fold from rabbit liver. Triiodothyronine, thyroxine and iodinated tyrosines were also …
Number of citations: 4 www.sciencedirect.com
SV Lymar, Q Jiang, JK Hurst - Biochemistry, 1996 - ACS Publications
Peroxynitrite ion (ONO 2 - ) reacted rapidly with CO 2 to form a short-lived intermediate provisionally identified as the ONO 2 CO 2 - adduct. This adduct was more reactive in tyrosine …
Number of citations: 383 pubs.acs.org
D Yi, GA Smythe, BC Blount, MW Duncan - Archives of biochemistry and …, 1997 - Elsevier
Peroxynitrite (ONOO − ) can react with a wide range of biomolecules resulting in peroxidation, oxidation, and/or nitration and as a consequence cause their inactivation. In this study …
Number of citations: 47 www.sciencedirect.com
BL Martin, D Wu, S Jakes, DJ Graves - Journal of Biological Chemistry, 1990 - Elsevier
Biological tyrosine phosphorylation has become an extensively studied reaction. Little, however, is known of the chemistry involved. The acetylation of the tyrosyl phenolic hydroxyl …
Number of citations: 126 www.sciencedirect.com
L Morávek, M Ali Saber, B Meloun - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
Human serum albumin was nitrated by an excess of tetranitromethane at pH 8.0. As shown by amino acid analysis, of the 18 tyrosine residues present in albumin about 7-7.5 residues …
Number of citations: 18 cccc.uochb.cas.cz
JK Lin, KJ Chen, GY Liu, YR Chu… - Chemico-biological …, 2000 - Elsevier
Peroxyacetyl nitrate (PAN) is a common gaseous photochemical compound in polluted air and cigarette smog. The toxicity of PAN has been found to depend on three pathways: (1) its …
Number of citations: 35 www.sciencedirect.com
TJ Visser, I Van Der Does-Tobé, R Docter… - Biochemical …, 1975 - portlandpress.com
By using a highly specific radioimmunoassay the formation of tri-iodothyronine by the deiodination of thyroxine was studied in rat liver homogenate. Several observations suggest that …
Number of citations: 156 portlandpress.com
L Ma, J Brovetto-Cruz, CH Li - Biochemistry, 1970 - ACS Publications
MA, BROVETTO-CRUZ, AND LI abstract: All seven tyrosyl residues in ovine prolactin were found to react with tetranitromethane. Complete nitration did not reduce the biological activity …
Number of citations: 28 pubs.acs.org

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